REACTION_CXSMILES
|
[OH:1][C:2]([CH:4]([C:6]1[CH:15]=[CH:14][C:9]([CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:8][CH:7]=1)[CH3:5])=[O:3].Cl[Si](C)(C)C.[CH3:21][CH2:22]O>>[CH2:10]([C:9]1[CH:8]=[CH:7][C:6]([CH:4]([CH3:5])[C:2]([O:1][CH2:21][CH3:22])=[O:3])=[CH:15][CH:14]=1)[CH:11]([CH3:12])[CH3:13]
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Name
|
|
Quantity
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9.89 g
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Type
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reactant
|
Smiles
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OC(=O)C(C)C1=CC=C(CC(C)C)C=C1
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Name
|
|
Quantity
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18.27 mL
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Type
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reactant
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Smiles
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Cl[Si](C)(C)C
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Name
|
|
Quantity
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35 mL
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Type
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reactant
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Smiles
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CCO
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Type
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CUSTOM
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Details
|
the mixture was stirred at the same temperature for 2h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the removal of the excess EtOH and chlorotrimethylsilane under reduced pressure
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Type
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ADDITION
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Details
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the oily residue was treated with ice-cold saturated NaHCO3 (150 mL)
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted with hexanes (450 mL)
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Type
|
WASH
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Details
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The hexanes solution was washed with brine (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO2
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Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.24 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |